molecular formula C8H14N2 B3156249 (2-Methylpiperidin-1-yl)acetonitrile CAS No. 824-50-0

(2-Methylpiperidin-1-yl)acetonitrile

Cat. No.: B3156249
CAS No.: 824-50-0
M. Wt: 138.21 g/mol
InChI Key: ACOLJMMCKXMANR-UHFFFAOYSA-N
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Description

(2-Methylpiperidin-1-yl)acetonitrile is a nitrile-functionalized organic compound featuring a piperidine ring substituted with a methyl group at the 2-position and an acetonitrile moiety at the 1-position.

Properties

IUPAC Name

2-(2-methylpiperidin-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8-4-2-3-6-10(8)7-5-9/h8H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOLJMMCKXMANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpiperidin-1-yl)acetonitrile typically involves the reaction of 2-methylpiperidine with acetonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the 2-methylpiperidine, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpiperidin-1-yl)acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methylpiperidin-1-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methylpiperidin-1-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The piperidine ring can also interact with various molecular targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight Key Features/Applications
This compound C₈H₁₄N₂ 2-methylpiperidine, 1-acetonitrile 138.21 Basicity, conformational flexibility
2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile C₁₃H₁₇N₃O 4-methoxyphenyl, piperazine, acetonitrile 231.3 Aromatic interactions, potential CNS targeting
2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile C₉H₁₅N₂O 3-hydroxymethylpiperidine, acetonitrile 169.23 Enhanced solubility, hydrogen bonding
2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine C₁₁H₁₈N₃Cl₂ 2-methylimidazole, ethyl-piperidine 278.19 Metal coordination, antimicrobial activity

Substituent Effects on Reactivity and Properties

  • Piperidine vs. Piperazine Rings : The piperazine derivative (Table 1, Row 2) introduces an additional nitrogen atom, increasing basicity and hydrogen-bonding capacity compared to the piperidine backbone in the target compound. This may enhance interactions with biological targets like neurotransmitter receptors .
  • Methyl vs. Hydroxymethyl Groups : The hydroxymethyl substituent in 2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile (Table 1, Row 3) improves hydrophilicity, making it more water-soluble than the methyl-substituted analog. This is critical for bioavailability in drug design .
  • Aromatic vs. Aliphatic Substituents : The 4-methoxyphenyl group in the piperazine derivative (Table 1, Row 2) enables π-π stacking interactions, which are absent in this compound. Such interactions are pivotal in binding to aromatic residues in enzymes or receptors .

Conformational and Steric Considerations

  • Ring Conformation : Evidence from bond angles in analogous compounds (e.g., C–N–C angles ~109.5° in piperidine derivatives ) suggests that the methyl group in this compound may induce slight chair-to-boat conformational shifts in the piperidine ring, affecting steric accessibility.
  • Steric Hindrance : The 2-methyl group in the target compound may hinder axial approaches to the piperidine nitrogen, limiting its utility in certain catalytic or coordination contexts compared to less hindered analogs like 2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile .

Physicochemical Properties

  • Lipophilicity : The methyl group in this compound increases lipophilicity (logP ~1.2 estimated) compared to the hydroxymethyl analog (logP ~0.5), influencing membrane permeability .
  • Basicity : Piperidine derivatives generally exhibit pKa values ~11, whereas piperazine analogs (e.g., Table 1, Row 2) have two nitrogen atoms with distinct pKa values (~9.8 and ~5.6), enabling pH-dependent solubility and binding .

Biological Activity

(2-Methylpiperidin-1-yl)acetonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H14N2 and features a piperidine ring with an acetonitrile functional group. This structural configuration enhances its reactivity and interaction potential with various biological targets.

Target Interactions

The compound acts primarily as a selective antagonist at the 5-HT6 receptor, a serotonin receptor subtype implicated in cognitive functions. By antagonizing this receptor, this compound increases levels of neurotransmitters such as glutamate and acetylcholine , which are crucial for cognitive processes.

Biochemical Pathways

The interactions of this compound with neurotransmitter systems suggest its role in modulating various biochemical pathways:

  • Inhibition/Activation of Enzymes : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
  • Cell Signaling Modulation : It can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism.

Biological Activity

The biological activity of this compound can be summarized as follows:

Biological Activity Description
Receptor Interaction Antagonist at 5-HT6 receptor
Neurotransmitter Modulation Increases glutamate and acetylcholine levels
Cognitive Enhancement Potential use in treating cognitive deficits

Pharmacokinetics

Understanding the pharmacokinetic properties is essential for evaluating the bioavailability and therapeutic potential of this compound. The compound's absorption, distribution, metabolism, and excretion (ADME) profiles are critical for determining effective dosing regimens in clinical settings.

Case Studies and Research Findings

Several studies have investigated the effects of this compound on cognitive functions:

  • Cognitive Performance Enhancement : Research indicates that antagonism of the 5-HT6 receptor by this compound can lead to improved cognitive performance in animal models. These findings suggest its potential application in treating disorders such as Alzheimer's disease.
  • Neuroprotective Effects : Some studies have reported that compounds similar to this compound exhibit neuroprotective properties, potentially offering benefits in neurodegenerative conditions.

Applications in Scientific Research

The compound has several applications across various fields:

  • Medicinal Chemistry : As a building block for synthesizing more complex organic molecules.
  • Pharmacological Studies : Investigated for its role in drug development targeting cognitive enhancement.
  • Industrial Use : Employed in producing agrochemicals and specialty chemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.